2-(2-Chloroethoxy)acetonitrile 2-(2-Chloroethoxy)acetonitrile
Brand Name: Vulcanchem
CAS No.: 31250-08-5
VCID: VC3745302
InChI: InChI=1S/C4H6ClNO/c5-1-3-7-4-2-6/h1,3-4H2
SMILES: C(CCl)OCC#N
Molecular Formula: C4H6ClNO
Molecular Weight: 119.55 g/mol

2-(2-Chloroethoxy)acetonitrile

CAS No.: 31250-08-5

Cat. No.: VC3745302

Molecular Formula: C4H6ClNO

Molecular Weight: 119.55 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chloroethoxy)acetonitrile - 31250-08-5

Specification

CAS No. 31250-08-5
Molecular Formula C4H6ClNO
Molecular Weight 119.55 g/mol
IUPAC Name 2-(2-chloroethoxy)acetonitrile
Standard InChI InChI=1S/C4H6ClNO/c5-1-3-7-4-2-6/h1,3-4H2
Standard InChI Key GQFCLJZQECVTDO-UHFFFAOYSA-N
SMILES C(CCl)OCC#N
Canonical SMILES C(CCl)OCC#N

Introduction

Chemical Structure and Properties

2-(2-Chloroethoxy)acetonitrile is characterized by its molecular structure containing a chloroethoxy group (ClCH₂CH₂O-) linked to an acetonitrile moiety (-CH₂CN). The compound belongs to the class of halogenated ethers containing a nitrile functional group. Based on analysis of related compounds, we can infer several physical and chemical properties.

Physical Properties

While direct data for 2-(2-Chloroethoxy)acetonitrile is limited in the available research, properties can be estimated based on structurally similar compounds. Related chloroethoxy compounds generally present as colorless to pale yellow liquids at room temperature . The presence of the nitrile group likely contributes to a higher boiling point compared to similar molecular weight compounds without this functionality.

Chemical Reactivity

The compound contains multiple reactive sites:

  • The chlorine atom provides a leaving group for nucleophilic substitution reactions

  • The nitrile group can undergo hydrolysis to form carboxylic acid derivatives

  • The ether linkage contributes to solubility characteristics while remaining relatively stable under mild conditions

The compound combines features seen in both 2-(2-Chloroethoxy)ethanol and acetonitrile-containing compounds like 2-(4-Chlorophenoxy)acetonitrile, though with distinct reactivity patterns .

Synthesis Methods

Purification Techniques

For compounds in this class, purification typically involves:

  • Vacuum distillation (collecting specific temperature fractions)

  • Solvent extraction

  • Column chromatography if necessary for high purity applications

Based on the purification methods used for 2-(2-chloroethoxy)acetic acid, vacuum distillation would likely be conducted at approximately 130-132°C at reduced pressure (around 0.67kPa) .

Spectroscopic Identification

NMR Spectroscopy

The proton NMR spectrum of 2-(2-Chloroethoxy)acetonitrile would likely show characteristic patterns:

  • A singlet for the methylene group adjacent to the nitrile (approximately δ 4.2-4.4 ppm)

  • Two triplets for the chloroethoxy group (approximately δ 3.6-3.9 ppm)

This pattern would be similar to what is observed in related compounds like 2-(2-chloroethoxy)acetic acid, which shows a singlet at δ 4.24 ppm and triplets at δ 3.86 and δ 3.69 ppm .

Mass Spectrometry

In mass spectrometric analysis, the compound would likely show characteristic fragmentation patterns including:

  • Molecular ion peak

  • Loss of chlorine (M-35)

  • Fragmentation at the ether linkage

  • Fragments related to the nitrile group

Related Compounds

Structural Analogues

Several related compounds provide context for understanding 2-(2-Chloroethoxy)acetonitrile:

CompoundStructureKey DifferencesApplications
2-(2-Chloroethoxy)ethanolClCH₂CH₂OCH₂CH₂OHTerminal alcohol instead of nitrileSolvent, pharmaceutical intermediate
2-(4-Chlorophenoxy)acetonitrile4-Cl-C₆H₄OCH₂CNAromatic ring instead of chloroethylVarious chemical applications
2-(2-Chloroethoxy)acetic acidClCH₂CH₂OCH₂COOHCarboxylic acid instead of nitrilePharmaceutical intermediate
2-[2-(2-Chloroethoxy)ethoxy]ethanolClCH₂CH₂OCH₂CH₂OCH₂CH₂OHExtended polyether chain with terminal alcoholIndustrial solvent, chemical intermediate

2-(2-Chloroethoxy)ethanol is notably used in the synthesis of hydroxyzine, an essential antihistamine drug, and serves as a solvent in various industrial applications including dyes, nitrocellulose, paints, inks, and resins .

Metabolic Considerations

Based on the structure of 2-(2-Chloroethoxy)acetonitrile and knowledge of similar compounds, potential metabolic pathways might include:

  • Hydrolysis of the nitrile group to form the corresponding amide and carboxylic acid

  • Oxidative metabolism of the chloroethoxy portion

  • Conjugation with glutathione at the reactive sites

Analytical Methods

Detection and Quantification

For compounds in this class, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides sensitive and specific detection. A method developed for 2-(2-Chloroethoxy)ethanol used:

  • C18 column

  • Gradient elution with ammonium formate and methanol

  • Positive mode detection with selected ion monitoring

  • Quantitation limit of 0.56 ppm

Similar methodology could be adapted for 2-(2-Chloroethoxy)acetonitrile with modifications to account for the different functional group.

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